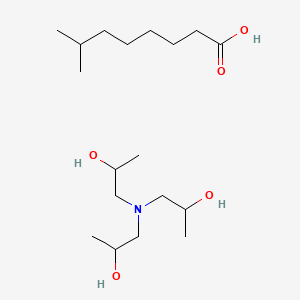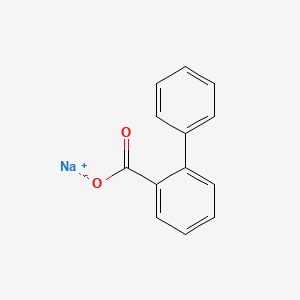
p-Phenylbenzoic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of p-Phenylbenzoic acid, sodium salt typically involves the neutralization of p-Phenylbenzoic acid with a sodium base such as sodium hydroxide. The reaction can be represented as follows:
C13H10O2+NaOH→C13H9NaO2+H2O
In this reaction, p-Phenylbenzoic acid reacts with sodium hydroxide to form the sodium salt and water. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure complete neutralization.
Industrial Production Methods
Industrial production of this compound may involve large-scale neutralization processes using automated reactors. The process includes the dissolution of p-Phenylbenzoic acid in water, followed by the gradual addition of sodium hydroxide solution while maintaining the temperature and pH. The resulting solution is then concentrated and crystallized to obtain the pure sodium salt.
Análisis De Reacciones Químicas
Types of Reactions
p-Phenylbenzoic acid, sodium salt undergoes various chemical reactions, including:
Neutralization: As described in the preparation methods, it reacts with acids to form p-Phenylbenzoic acid.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Using concentrated sulfuric acid or oleum.
Halogenation: Using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Nitration: Formation of nitro derivatives such as 4-nitro-p-Phenylbenzoic acid.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives like 4-chloro-p-Phenylbenzoic acid.
Aplicaciones Científicas De Investigación
p-Phenylbenzoic acid, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a model compound for understanding the behavior of similar aromatic compounds.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of p-Phenylbenzoic acid, sodium salt involves its interaction with cellular components. It can affect enzymatic activities by acting as an inhibitor or activator, depending on the specific enzyme and conditions. The compound may also interact with cellular membranes, influencing membrane permeability and transport processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with a single benzene ring.
p-Toluic Acid: Similar structure but with a methyl group instead of a phenyl group.
Biphenyl-4-carboxylic Acid: Similar structure with an additional benzene ring.
Uniqueness
p-Phenylbenzoic acid, sodium salt is unique due to the presence of both a carboxyl group and a phenyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
66642-03-3 |
|---|---|
Fórmula molecular |
C13H9NaO2 |
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
sodium;2-phenylbenzoate |
InChI |
InChI=1S/C13H10O2.Na/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,14,15);/q;+1/p-1 |
Clave InChI |
YOYVXVLOSQBCMA-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






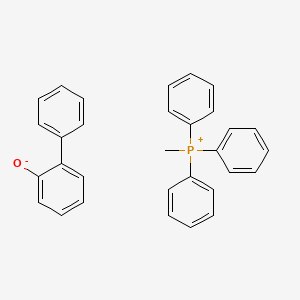
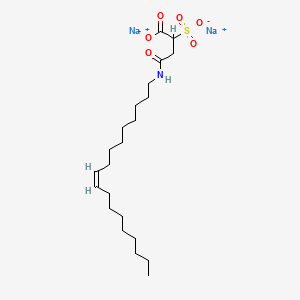
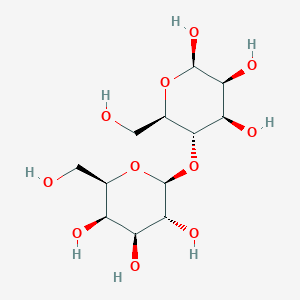
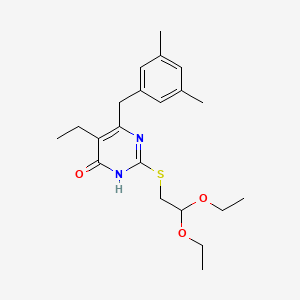
![3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide](/img/structure/B12684132.png)
